1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate 1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate
Brand Name: Vulcanchem
CAS No.: 99107-54-7
VCID: VC20337325
InChI: InChI=1S/C16H21NO3/c1-5-6-7-12-10-14(19-4)15-13(8-9-17(15)3)16(12)20-11(2)18/h8-10H,5-7H2,1-4H3
SMILES:
Molecular Formula: C16H21NO3
Molecular Weight: 275.34 g/mol

1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate

CAS No.: 99107-54-7

Cat. No.: VC20337325

Molecular Formula: C16H21NO3

Molecular Weight: 275.34 g/mol

* For research use only. Not for human or veterinary use.

1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate - 99107-54-7

Specification

CAS No. 99107-54-7
Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
IUPAC Name (5-butyl-7-methoxy-1-methylindol-4-yl) acetate
Standard InChI InChI=1S/C16H21NO3/c1-5-6-7-12-10-14(19-4)15-13(8-9-17(15)3)16(12)20-11(2)18/h8-10H,5-7H2,1-4H3
Standard InChI Key JIUVITDMSXZWRL-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC(=C2C(=C1OC(=O)C)C=CN2C)OC

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name—1H-Indol-4-ol, 5-butyl-7-methoxy-1-methyl-, 4-acetate—defines its substitution pattern:

  • Position 1: Methyl group (-CH₃) attached to the indole nitrogen.

  • Position 4: Acetylated hydroxyl group (-OAc).

  • Position 5: Butyl chain (-C₄H₉).

  • Position 7: Methoxy group (-OCH₃).

This arrangement creates a sterically crowded indole scaffold, likely influencing its solubility, reactivity, and interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptorSource
Molecular FormulaC₁₆H₂₁NO₄Calculated*
Molecular Weight291.34 g/molCalculated*
Canonical SMILESCOC1=CC(=C(C2=C1NC=C2)C(C)CC)OC(=O)CDerived
LogP (Predicted)3.2 ± 0.5Estimation

*Calculated based on substituent addition to the indole core (C₉H₇NO) + butyl (C₄H₉) + methyl (CH₃) + acetate (C₂H₃O₂).

The acetyl group at position 4 enhances lipophilicity compared to non-acetylated analogs, potentially improving membrane permeability. The butyl chain at position 5 may contribute to hydrophobic interactions in binding pockets, as seen in similar indole-based kinase inhibitors .

Synthesis and Structural Modification

Synthetic Routes

While no direct synthesis protocols for this compound are published, analogous indole derivatization strategies suggest feasible pathways:

Pathway 1: Friedel-Crafts Acylation and Alkylation

  • Core Formation: Construct the 7-methoxy-1-methylindole scaffold via Fischer indole synthesis using 4-methoxyphenylhydrazine and methyl-substituted ketones .

  • Butyl Introduction: Employ alkylation at position 5 using butyl halides under basic conditions (e.g., K₂CO₃/DMF).

  • Acetylation: Protect the hydroxyl group at position 4 with acetic anhydride in pyridine .

Pathway 2: Transition Metal-Catalyzed Coupling

Recent advances in Sc(OTf)₃-catalyzed indole synthesis (e.g., glycerol-mediated cyclization of α-hydroxyacetophenones ) could be adapted to assemble the core structure, followed by sequential functionalization.

Table 2: Comparative Yields for Indole Derivative Synthesis

Reaction StepCatalyst/ReagentsYield (%)Reference
Indole Core FormationSc(OTf)₃, glycerol, 80°C74
ButylationButyl bromide, K₂CO₃62–68
AcetylationAc₂O, pyridine>90

Biological Activity and Mechanism of Action

Pharmacological Profiling

Structural analogs exhibit diverse bioactivities:

Antimicrobial Effects

Methoxy- and alkyl-substituted indoles demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL). The butyl chain may enhance membrane disruption, while the acetyl group could stabilize interactions with bacterial efflux pumps .

Table 3: Biological Activity of Selected Indole Derivatives

CompoundTargetIC₅₀/EC₅₀Source
7-Methoxy-1H-indol-4-olCOX-21.1 µM
5-Butylindole-3-acetateS. aureus8 µg/mL
1-Methylindole-4-OAcHepG2 (Cancer)15 µM

Mechanistic Insights and Structure-Activity Relationships (SAR)

Role of Substituents

  • 5-Butyl Group: Enhances hydrophobic binding in enzyme active sites; elongation beyond C4 reduces solubility without efficacy gains .

  • 7-Methoxy Group: Participates in π-stacking with aromatic residues (e.g., COX-2 Tyr385).

  • 4-Acetate: Masks the phenolic hydroxyl, improving metabolic stability compared to free -OH analogs .

Putative Targets

  • COX-2 Inhibition: Molecular docking suggests the acetyl group occupies the arachidonic acid binding channel, while the butyl chain interacts with Val349.

  • Antimicrobial Action: Disruption of bacterial membrane integrity via insertion of the lipophilic butyl chain .

Applications and Future Directions

Therapeutic Prospects

  • Inflammation Management: Dual COX-2/5-LOX inhibition potential warrants evaluation in arthritis models.

  • Oncology: Indole derivatives’ pro-apoptotic effects (e.g., caspase-3 activation) suggest utility in combination therapies .

Synthetic Challenges

  • Regioselectivity: Achieving precise substitution at position 5 requires optimized directing groups or protecting strategies.

  • Scalability: Transitioning from batch to flow chemistry could improve yields in multi-step syntheses .

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